An In-depth Technical Guide to the Chemical Properties of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
An In-depth Technical Guide to the Chemical Properties of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates the structural features, physicochemical properties, and spectroscopic profile of this molecule. Furthermore, it details a plausible synthetic route and discusses the reactivity of the 5-amino-isoxazole core, highlighting its potential for derivatization. The guide also explores the known and potential biological activities of this class of compounds, supported by relevant literature. Safety and handling considerations are also addressed to ensure proper laboratory practice. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a prominent five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. This scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. The unique electronic and steric properties of the isoxazole ring allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets. Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects.[1] The subject of this guide, 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine, combines the isoxazole core with an ethoxyphenyl substituent and a reactive primary amine, making it a valuable building block for the synthesis of novel compounds with therapeutic potential. Notably, its structural motifs suggest potential applications as a key intermediate in the development of kinase inhibitors for targeted cancer therapies.[2]
Molecular Structure and Physicochemical Properties
The chemical structure of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine is characterized by a central 1,2-oxazole ring. An ethoxyphenyl group is attached at the 3-position, and a primary amine group is present at the 5-position.
Table 1: Physicochemical Properties of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | |
| Molecular Weight | 204.23 g/mol | |
| Predicted Boiling Point | 415.0 ± 40.0 °C | |
| Predicted Density | 1.176 ± 0.06 g/cm³ | |
| Predicted Solubility | Limited water solubility is expected due to the aromatic and ether functionalities. Moderate solubility is anticipated in polar organic solvents such as ethanol, methanol, and DMSO.[3] | Inferred from related structures |
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthesis could start from 4-ethoxybenzonitrile, which can be converted to the corresponding β-ketonitrile. Subsequent reaction with hydroxylamine would then yield the target compound.
Caption: Proposed synthesis of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine.
Spectroscopic Characterization (Predicted)
The structural elucidation of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data can be predicted:
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons of the phenyl ring (two doublets), a singlet for the isoxazole ring proton, and a broad singlet for the amine protons which would be exchangeable with D₂O.[5]
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals corresponding to the ethoxy carbons, the aromatic carbons of the phenyl ring, and the carbons of the isoxazole ring. The carbon attached to the amine group would appear in the downfield region.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum is anticipated to exhibit characteristic absorption bands for the N-H stretching of the primary amine (two bands in the 3400-3250 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the isoxazole and phenyl rings, and the C-O stretching of the ether linkage.[6] The N-H bending vibration of the primary amine is expected in the 1650-1580 cm⁻¹ region.[6]
3.2.4. Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (204.23 g/mol ). Fragmentation patterns would likely involve the cleavage of the ethoxy group and fragmentation of the isoxazole ring.
Reactivity and Potential for Derivatization
The 5-amino-isoxazole moiety is a versatile functional group that can undergo a variety of chemical transformations, making 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine a valuable starting material for the synthesis of a diverse library of compounds.
Reactions of the Amino Group
The primary amine at the 5-position is nucleophilic and can readily participate in reactions such as:
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N-Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
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N-Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.[7]
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
Caption: Key reactions of the 5-amino group.
Biological Activity and Therapeutic Potential
While specific biological data for 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine is limited in the public domain, the broader class of 3-aryl-1,2-oxazol-5-amine derivatives has been explored for various therapeutic applications.
-
Kinase Inhibition: The structural features of this compound make it an attractive candidate for the development of kinase inhibitors, which are crucial in cancer therapy.[2]
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Antimicrobial Activity: Isoxazole-containing compounds have been reported to exhibit antibacterial and antifungal properties.[8]
-
Anticancer Activity: Various derivatives of 2-aminooxazoles have been synthesized and evaluated for their antiproliferative effects against different cancer cell lines.[9][10]
The ethoxyphenyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the amino group provides a site for hydrogen bonding and further functionalization to optimize binding to biological targets.
Safety and Handling
As a research chemical, 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine should be handled with appropriate safety precautions in a laboratory setting.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Use in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials.[2] Recommended storage is at 2-8°C.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is advisable to consult the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information.
Conclusion
3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine is a promising heterocyclic compound with significant potential in drug discovery and development. Its versatile chemical nature, stemming from the reactive amino group and the biologically relevant isoxazole core, makes it an ideal scaffold for the synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, offering valuable insights for researchers looking to explore the potential of this and related compounds in their scientific endeavors. Further investigation into the specific biological activities and structure-activity relationships of its derivatives is warranted to fully realize its therapeutic potential.
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